molecular formula C22H28N2O2 B4883443 2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide

Cat. No. B4883443
M. Wt: 352.5 g/mol
InChI Key: QECYZYHDCZUOTE-UHFFFAOYSA-N
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Description

2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide, also known as DPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. DPMA belongs to the class of acetamide compounds and has been found to exhibit various pharmacological activities.

Mechanism of Action

The mechanism of action of 2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide involves the inhibition of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is beneficial in the treatment of Alzheimer's disease as it helps to improve cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This increase in acetylcholine levels is beneficial in the treatment of Alzheimer's disease as it helps to improve cognitive function and memory. This compound has also been found to exhibit anticonvulsant, antinociceptive, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has several advantages for lab experiments, including its high potency and selectivity. It also has a relatively low toxicity profile, making it a safe compound to work with. However, this compound has some limitations, including its limited solubility in water, which can make it challenging to work with in some experiments.

Future Directions

There are several future directions for research on 2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to explore its anticonvulsant, antinociceptive, and anti-inflammatory effects further. Additionally, research can focus on improving the synthesis method of this compound to increase its yield and purity. Finally, research can also explore the potential of this compound as a lead compound for the development of new drugs with improved pharmacological activities.

Scientific Research Applications

2-(3,5-dimethylphenoxy)-N-[4-(1-piperidinylmethyl)phenyl]acetamide has been found to exhibit various pharmacological activities such as anticonvulsant, antinociceptive, and anti-inflammatory effects. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer's disease.

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-17-12-18(2)14-21(13-17)26-16-22(25)23-20-8-6-19(7-9-20)15-24-10-4-3-5-11-24/h6-9,12-14H,3-5,10-11,15-16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECYZYHDCZUOTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=C(C=C2)CN3CCCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

49.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24794232
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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